2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride
CAS No.: 116091-64-6
Cat. No.: VC21076565
Molecular Formula: C18H25ClN2O3S
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116091-64-6 |
|---|---|
| Molecular Formula | C18H25ClN2O3S |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C18H24N2O3S.ClH/c1-13(20-14(2)16-7-5-4-6-8-16)11-15-9-10-17(23-3)18(12-15)24(19,21)22;/h4-10,12-14,20H,11H2,1-3H3,(H2,19,21,22);1H/t13-,14-;/m1./s1 |
| Standard InChI Key | CFMJSRCAZMKBMT-DTPOWOMPSA-N |
| Isomeric SMILES | C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N[C@H](C)C2=CC=CC=C2.Cl |
| SMILES | CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(C)C2=CC=CC=C2.Cl |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(C)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride belongs to the benzenesulfonamide class of compounds, characterized by its specific stereochemistry with R configurations at two chiral centers. The compound features a benzenesulfonamide backbone with a methoxy group at the ortho position and a chiral propyl chain attached to it. The hydrochloride salt form significantly enhances the compound's pharmaceutical utility by improving its solubility and stability profiles.
Molecular Identification
The compound is identified by several key parameters as summarized in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 116091-64-6 |
| Molecular Formula | C₁₈H₂₅ClN₂O₃S |
| Molecular Weight | 384.9 g/mol |
| Parent Compound | 2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide |
| Parent CAS Number | 121565-95-5 |
| InChIKey | CFMJSRCAZMKBMT-DTPOWOMPSA-N |
Structural Configuration
The molecule possesses two defined stereogenic centers with R configurations, which are crucial determinants of its biological activity. The structural arrangement includes:
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A benzenesulfonamide core structure
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A methoxy group at the 2-position of the benzene ring
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A propyl chain with R configuration at the 2-position
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A phenylethylamine moiety with R configuration at the 1-position of the ethyl group
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A hydrochloride counterion that forms an ionic bond with the amine nitrogen
Physicochemical Properties
The physicochemical properties of 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride play a significant role in determining its behavior in biological systems and its pharmaceutical applications.
Physical Properties
Table 2 outlines the key physical properties of the compound:
| Property | Value |
|---|---|
| Density | 1.2±0.1 g/cm³ (free base) |
| Boiling Point | 528.1±60.0 °C at 760 mmHg (free base) |
| Flash Point | 273.2±32.9 °C (free base) |
| Vapor Pressure | 0.0±1.4 mmHg at 25°C (free base) |
| Index of Refraction | 1.571 (free base) |
| PSA | 89.80000 |
| LogP | 5.59840 (hydrochloride salt) / 2.29 (free base) |
The relatively high LogP value indicates limited water solubility, which is partially mitigated by the hydrochloride salt formation. This salt formation enhances the compound's aqueous solubility, making it more suitable for pharmaceutical applications .
Chemical Stability
The compound exhibits typical stability characteristics of benzenesulfonamides with methoxy substitution. The presence of the hydrochloride salt form enhances chemical stability under various storage conditions and reduces susceptibility to oxidation or hydrolysis. These properties contribute to its potential utility in pharmaceutical formulations, where stability is a critical parameter.
Synthesis and Manufacturing Processes
The synthesis of 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride involves several key steps that ensure the correct stereochemistry is maintained throughout the process.
Synthetic Pathway
The typical synthesis pathway involves the reaction of a benzenesulfonamide precursor with a chiral amine, specifically (1R)-1-phenylethylamine. The stereochemistry of the compound is crucial for its biological activity, requiring careful control of reaction conditions to achieve the desired R configurations at both chiral centers.
A general synthetic approach includes:
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Starting with methylbenzylketone (VII)
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Performing reductive amination to obtain N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine hydrochloride
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Introducing a protective group (typically an acyl group with 2-8 carbon atoms)
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Chlorosulfonation of the protected intermediate
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Conversion of the resulting sulfochloride to a sulfonamide
Patents and Industrial Production
Several patents describe improved methods for the synthesis of this compound, particularly focusing on:
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Enhanced stereoselectivity during synthesis
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Improved yields and purity
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Cost-effective production methods
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Environmentally friendly approaches
These patented methodologies highlight the importance of this compound, particularly as an intermediate in the synthesis of pharmaceutically relevant compounds such as tamsulosin .
Current Research and Future Directions
Research on 2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride continues to evolve, focusing primarily on improving synthetic methodologies and exploring potential new applications.
Synthetic Methodology Advancements
Current research efforts are directed toward:
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